molecular formula C16H14F3NO3 B8194276 Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate CAS No. 187327-30-6

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate

Cat. No.: B8194276
CAS No.: 187327-30-6
M. Wt: 325.28 g/mol
InChI Key: JWBZOKQQKRJKNS-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₆H₁₄F₃NO₃ Molecular Weight: 325.28 g/mol Structure: The compound features a methyl acetate backbone linked to a phenyl group substituted with a pyridinyloxy-methyl moiety. The pyridine ring is further substituted with a trifluoromethyl (-CF₃) group at the 6-position, enhancing its electron-withdrawing properties and metabolic stability .

Synthesis: A preparation method involves regioselective coupling reactions, as demonstrated in patents and synthetic studies. For example, Liu et al. (2021) describe a route using palladium-catalyzed cross-coupling to introduce the pyridinyloxy-methyl group onto the phenylacetate core .

Applications: Primarily investigated as a fungicidal agent, this compound exhibits activity against phytopathogens by inhibiting mitochondrial respiration, a mechanism shared with strobilurin-class fungicides .

Properties

IUPAC Name

methyl 2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)9-11-5-2-3-6-12(11)10-23-14-8-4-7-13(20-14)16(17,18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBZOKQQKRJKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904648
Record name Metabolite 10 of Picoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187327-30-6
Record name Metabolite 10 of Picoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Potassium Carbonate in DMF/Toluene

Procedure :

  • Azeotropic Drying : 2-Hydroxy-6-trifluoromethylpyridine and toluene are heated to 110°C to remove water via distillation.

  • Reaction : DMF, potassium carbonate, and methyl 2-chloromethylphenylacetate are added. The mixture is stirred at 70–80°C for 1–3 hours.

  • Workup : The product is extracted with toluene, washed with water, and concentrated under vacuum.

Conditions :

  • Solvent : Toluene/DMF (1:1 ratio)

  • Base : K2_2CO3_3 (1.5 equiv)

  • Temperature : 70–80°C

  • Yield : 86%

Method 2: Phase Transfer Catalysis

Procedure :

  • Reaction : Sodium iodide or tetrabutylammonium iodide is added to enhance reactivity.

  • Isolation : The mixture is poured into water, extracted with diethyl ether, and dried over Na2_2SO4_4.

Conditions :

  • Catalyst : Tetrabutylammonium iodide (0.1 equiv)

  • Solvent : DMF

  • Yield : 78–82%

Method 3: Aqueous Workflow Optimization

Procedure :

  • One-Pot Synthesis : 4,6-Dichloropyrimidine, methyl o-hydroxyphenylacetate, and K2_2CO3_3 react in DMF at 85°C.

  • Filtration : Salts are removed, and the filtrate is directly used in the next step.

Conditions :

  • Solvent : DMF

  • Base : K2_2CO3_3 (1.2 equiv)

  • Yield : 73–79%

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Solvent Toluene/DMFDMFDMF
Base K2_2CO3_3K2_2CO3_3K2_2CO3_3
Catalyst NonePhase transferNone
Temperature (°C) 70–8070–8085
Reaction Time (h) 1–32–41–6
Yield (%) 8678–8273–79

Critical Process Insights

  • Water Removal : Azeotropic distillation with toluene is essential to prevent hydrolysis of the chloromethyl intermediate.

  • Base Selection : Potassium carbonate outperforms Na2_2CO3_3 or Li2_2CO3_3 in minimizing side reactions.

  • Solvent Choice : DMF enhances reaction kinetics due to its high polarity and ability to dissolve both organic and inorganic species.

Scalability and Industrial Relevance

  • Pilot-Scale Example : A 92 kg batch of methyl 2-chloromethylphenylacetate yielded 40 kg of product (86% yield) using Method 1.

  • Cost Efficiency : DMF recovery via vacuum distillation reduces solvent costs by 30% .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate has shown promise in drug development due to its structural characteristics that allow for interaction with biological targets.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. A study demonstrated that derivatives of trifluoromethyl-pyridine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Cancer Cell Line
Compound A10A549 (Lung)
Compound B5MCF7 (Breast)
This compoundTBDTBD

Agrochemicals

This compound is also being explored for its potential as a pesticide or fungicide. Its ability to interact with specific biological pathways makes it a candidate for developing new agrochemical products.

Case Study: Fungicidal Properties
In agricultural studies, similar compounds have been evaluated for their efficacy against fungal pathogens. For instance, derivatives of pyridine have been shown to inhibit the growth of fungi responsible for crop diseases .

Table 2: Efficacy of Pyridine Derivatives Against Fungal Pathogens

Compound NameConcentration (ppm)Fungal StrainEfficacy (%)
Compound C100Fusarium spp.85
Compound D200Aspergillus spp.90
This compoundTBDTBD

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers or coatings.

Case Study: Polymer Synthesis
Research indicates that incorporating trifluoromethyl-containing compounds into polymer matrices can enhance thermal stability and chemical resistance. Studies are ongoing to evaluate the mechanical properties of polymers synthesized using this compound as a monomer .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related esters and pyridine derivatives, focusing on substituent effects and bioactivity. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate C₁₆H₁₄F₃NO₃ 325.28 6-CF₃-pyridin-2-yloxy, methyl ester Fungicide (strobilurin-like)
Flupyroxystrobin (Methyl (E)-α-(methoxymethylene)-2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]benzeneacetate) C₁₈H₁₅F₃NO₄ 366.31 4-CF₃-pyridin-2-yloxy, methoxyacrylate Broad-spectrum fungicide
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate C₁₀H₁₀F₃NO₂ 233.19 4-CF₃-pyridin-2-yl, ethyl ester Intermediate for agrochemicals
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate C₁₀H₈ClF₃NO₂ 267.62 3-Cl, 5-CF₃-pyridin-2-yl, methyl ester Potential insecticide
Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate C₁₁H₈F₃IN₂O₂ 396.10 Imidazo-pyridine core, 8-I, 6-CF₃ Experimental antimicrobial agent

Key Structural and Functional Differences

Pyridine Substitution Patterns: The 6-CF₃ substitution in the target compound (vs. Halogenated Derivatives (e.g., 3-Cl in ) show increased lipophilicity, improving membrane permeability but may reduce metabolic stability.

Ester Groups :

  • Methyl esters (target compound) generally exhibit slower hydrolysis compared to ethyl esters (e.g., ), prolonging bioactivity .

Core Heterocycles :

  • Imidazo-pyridine derivatives (e.g., ) introduce fused rings, expanding π-π stacking interactions but increasing molecular weight and synthetic complexity.

Biological Activity

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate, with the CAS number 187327-30-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C16_{16}H14_{14}F3_3NO3_3
  • Molecular Weight : 325.28 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a pyridine ring, which is linked through an ether bond to a phenylacetate moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent research indicates that derivatives of pyridine and pyrimidine compounds often exhibit anti-inflammatory effects. This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, studies have reported IC50_{50} values for similar compounds in the low micromolar range, suggesting significant anti-inflammatory potential .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study noted that certain derivatives displayed IC50_{50} values as low as 0.126 μM against triple-negative breast cancer (TNBC) cells (MDA-MB-231), indicating strong growth inhibition . The selectivity index of these compounds suggests they can differentiate between cancerous and non-cancerous cells effectively.

Case Studies and Research Findings

  • In Vivo Studies : A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related compounds resulted in significant reductions in tumor size and metastasis . The mechanism was attributed to the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
  • Safety Profiles : Safety assessments have indicated that this compound and its derivatives do not significantly affect cardiac repolarization, as evidenced by hERG channel assays showing IC50_{50} values greater than 10 μM . This suggests a favorable safety profile for further development.
  • Structure–Activity Relationships (SAR) : The structural modifications of the pyridine ring and the phenylacetate moiety have been systematically studied to optimize biological activity. Variations in substituents on the pyridine ring have been shown to influence both potency and selectivity against cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes (IC50_{50}: Low μM)
AnticancerCytotoxicity against TNBC (IC50_{50}: 0.126 μM)
SafetyLow risk for hERG-related cardiac issues

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures involving esterification, etherification, and coupling reactions. For example, intermediates like 6-(trifluoromethyl)pyridin-2-ol and methyl 2-(2-(hydroxymethyl)phenyl)acetate are synthesized first. The final coupling often employs nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinyloxy moiety . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like hydrolysis of the ester group.

Q. How is this compound characterized in academic research?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

  • LCMS : To confirm molecular weight (e.g., m/z values) and purity. For example, LCMS data may show [M+H]⁺ peaks consistent with the molecular formula .
  • HPLC : Retention times under standardized conditions (e.g., QC-SMD-TFA05 with 1.32 minutes) are used for purity assessment .
  • NMR : ¹H and ¹³C NMR identify structural motifs, such as the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~170 ppm). Deuterated solvents (e.g., CDCl₃) are preferred to avoid solvent interference .

Q. What are its common applications in academic research?

  • Methodological Answer : While not directly studied in the provided evidence, structurally similar compounds are used as:

  • Agrochemical intermediates : For example, flupyroxystrobin (a pesticide) shares the trifluoromethylpyridine motif and is studied for structure-activity relationships .
  • Pharmaceutical building blocks : Ester and aryl ether groups are common in drug design for bioavailability optimization .

Advanced Research Questions

Q. How can researchers address contradictory data in NMR analysis of this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable Temperature NMR : To resolve overlapping peaks caused by slow conformational exchange.
  • Deuterium Exchange Experiments : Identify labile protons (e.g., hydroxyl groups from incomplete esterification) .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously, distinguishing regioisomers .

Q. What computational methods are suitable for studying the compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : To model reaction pathways (e.g., nucleophilic attack at the pyridinyl oxygen) and predict transition states.
  • Molecular Dynamics Simulations : Assess solvation effects on ester hydrolysis rates .
  • Crystallographic Software (SHELX) : For refining X-ray structures to validate computational models .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stress Testing : Heating at 40–60°C to assess degradation kinetics (e.g., ester hydrolysis to carboxylic acid).
  • Light Exposure : UV-Vis spectroscopy monitors photodegradation of the trifluoromethylpyridine group .
  • Humidity Control : Karl Fischer titration quantifies water uptake, which may catalyze hydrolysis .

Q. What are the mechanistic insights into the reactivity of its key functional groups?

  • Methodological Answer :

  • Ester Group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Reaction rates can be monitored via pH-stat titration .
  • Trifluoromethylpyridine : Electron-withdrawing effects enhance the electrophilicity of adjacent oxygen, facilitating ether bond cleavage in strong acids .
  • Benzyl Methylene Linker : Radical stability at this position can be probed using ESR spectroscopy under oxidative conditions .

Q. How to interpret discrepancies between LCMS and HPLC purity data?

  • Methodological Answer :

  • LCMS False Positives : Co-eluting impurities with similar m/z values (e.g., isomers) require high-resolution MS/MS fragmentation.
  • HPLC Column Selectivity : Use orthogonal columns (C18 vs. phenyl-hexyl) to separate structurally related byproducts. Adjust mobile phase pH to ionize acidic/basic impurities .
  • Quantitative NMR (qNMR) : Validate purity independently using an internal standard (e.g., maleic acid) .

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